![molecular formula C5H9ClO2S B14627338 Ethyl [(chloromethyl)sulfanyl]acetate CAS No. 54214-57-2](/img/structure/B14627338.png)
Ethyl [(chloromethyl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(chloromethyl)sulfanyl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a chloromethyl group and a sulfanyl group attached to an acetate ester.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl [(chloromethyl)sulfanyl]acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetate with chloromethyl sulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as silicotungstic acid can be used to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Ethyl [(chloromethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl [(chloromethyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl [(chloromethyl)sulfanyl]acetate involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, making it useful in biochemical applications. The sulfanyl group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester without the chloromethyl and sulfanyl groups.
Methyl [(chloromethyl)sulfanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl [(bromomethyl)sulfanyl]acetate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and a sulfanyl group, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.
特性
CAS番号 |
54214-57-2 |
|---|---|
分子式 |
C5H9ClO2S |
分子量 |
168.64 g/mol |
IUPAC名 |
ethyl 2-(chloromethylsulfanyl)acetate |
InChI |
InChI=1S/C5H9ClO2S/c1-2-8-5(7)3-9-4-6/h2-4H2,1H3 |
InChIキー |
PGZHFDBAHQCESL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


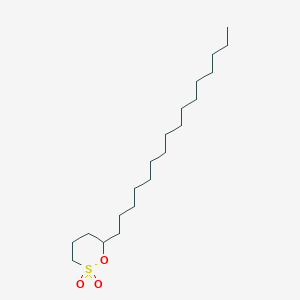
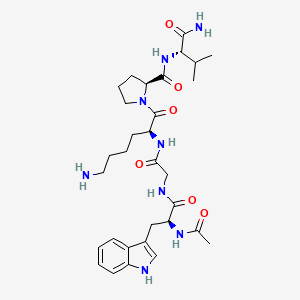
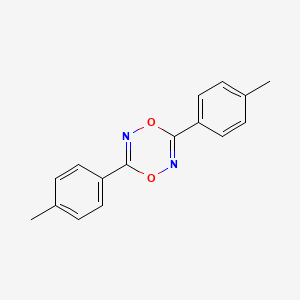
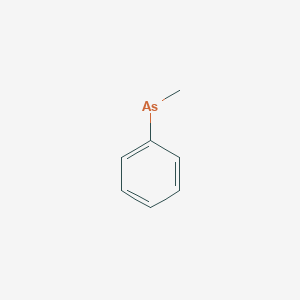
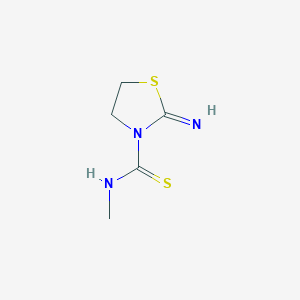
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
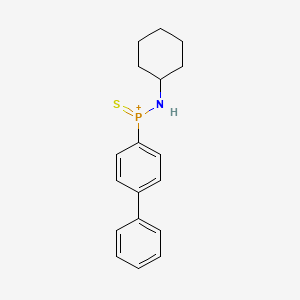
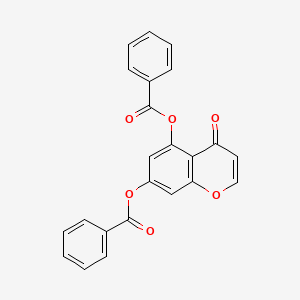
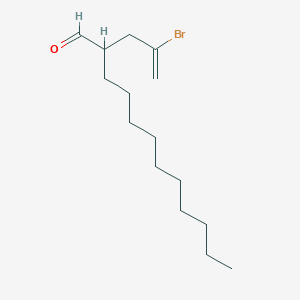
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
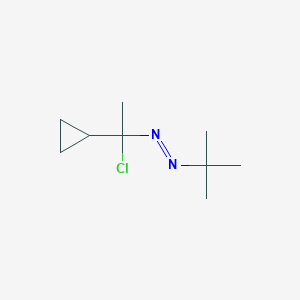
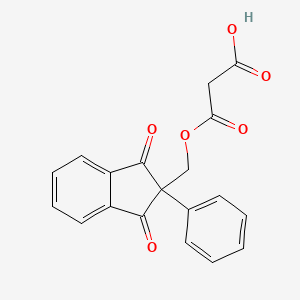
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
